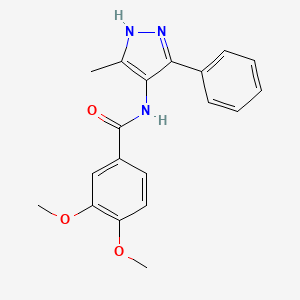
3,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of methoxy groups at the 3 and 4 positions of the benzene ring, a pyrazole ring substituted with a phenyl group, and a benzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol.
Attachment of the Benzamide Moiety: The benzamide moiety can be introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
3,4-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Properties
CAS No. |
645418-04-8 |
|---|---|
Molecular Formula |
C19H19N3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide |
InChI |
InChI=1S/C19H19N3O3/c1-12-17(18(22-21-12)13-7-5-4-6-8-13)20-19(23)14-9-10-15(24-2)16(11-14)25-3/h4-11H,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
RKOMAHNKIKWDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


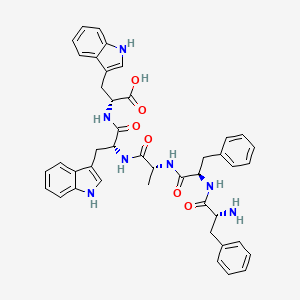
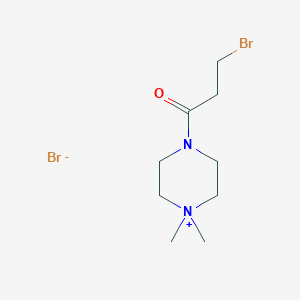

![3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one](/img/structure/B12578677.png)
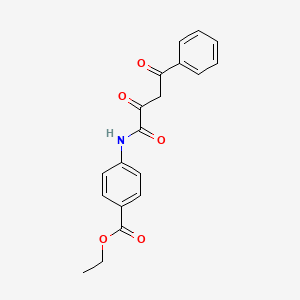
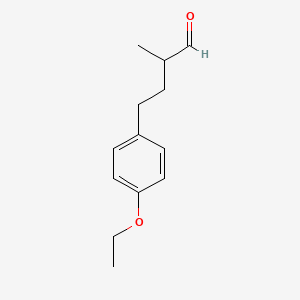
![[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12578719.png)
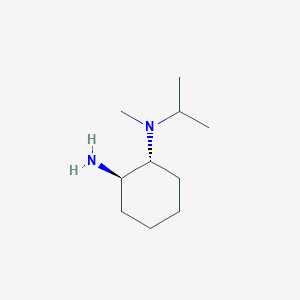

![1-Azatricyclo[7.2.0.03,6]undecane](/img/structure/B12578735.png)
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea](/img/structure/B12578736.png)
![2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]-](/img/structure/B12578740.png)
![5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12578745.png)
![1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]-](/img/structure/B12578750.png)
